molecular formula C17H22N4O2S B3989305 3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole

3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B3989305
M. Wt: 346.4 g/mol
InChI Key: UFJKVAFTJXAKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole is not fully understood, but studies suggest that it exerts its effects by targeting key signaling pathways involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in regulating cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole has a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis, and it has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, this compound has been investigated for its potential neuroprotective effects, with studies indicating that it may help to prevent the loss of dopaminergic neurons in Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its ability to selectively target cancer cells while sparing healthy cells. Additionally, this compound has a relatively low toxicity profile, making it a potentially safer alternative to traditional chemotherapy agents. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its potential therapeutic targets. Finally, future research could explore the use of 3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.

Scientific Research Applications

3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating that it inhibits the growth of cancer cells by inducing apoptosis. Additionally, 3-[(2,2-diethoxyethyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(2,2-diethoxyethylsulfanyl)-5-ethyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-4-21-13-10-8-7-9-12(13)15-16(21)18-17(20-19-15)24-11-14(22-5-2)23-6-3/h7-10,14H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJKVAFTJXAKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.